(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol

Lipophilicity Physicochemical property Drug design

(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol (CAS 1248053-71-5) is a pyrrolidine-based building block featuring an N-linked cyclopropanecarbonyl group and a 3-hydroxymethyl substituent. Its computed physicochemical profile – TPSA 40.54 Ų, LogP 0.2372, 2 H-bond acceptors, 1 H-bond donor, and 2 rotatable bonds – positions it as an intermediate-polarity scaffold for fragment-based drug discovery.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 1248053-71-5
Cat. No. B1467086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol
CAS1248053-71-5
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(C2)CO
InChIInChI=1S/C9H15NO2/c11-6-7-3-4-10(5-7)9(12)8-1-2-8/h7-8,11H,1-6H2
InChIKeyICISYWDUUUYBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol (CAS 1248053-71-5): Procurement-Grade Physicochemical Baseline and Comparator Identification


(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol (CAS 1248053-71-5) is a pyrrolidine-based building block featuring an N-linked cyclopropanecarbonyl group and a 3-hydroxymethyl substituent. Its computed physicochemical profile – TPSA 40.54 Ų, LogP 0.2372, 2 H-bond acceptors, 1 H-bond donor, and 2 rotatable bonds – positions it as an intermediate-polarity scaffold for fragment-based drug discovery. The compound is a direct substructure of the clinical-stage fatty acid synthase (FASN) inhibitor GSK2194069 , establishing its relevance as a privileged synthetic intermediate.

Why In-Class Pyrrolidine Methanol Analogs Cannot Substitute (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol in Property-Driven Design


Pyrrolidin-3-ylmethanol derivatives bearing different N-acyl groups exhibit divergent lipophilicity (LogP range from -0.74 to +1.14), polar surface area (TPSA range from 32.3 to 57.6 Ų), and hydrogen-bonding capacity . The cyclopropanecarbonyl moiety is not simply a hydrophobic cap; its strained three-membered ring confers conformational rigidity and altered metabolic stability relative to open-chain or aromatic acyl congeners [1][2]. Substituting this compound with an acetyl, benzoyl, or methylsulfonyl analog alters multiple physicochemical parameters simultaneously, making structure–property relationships non-transferable across the series. For procurement decisions, this means assays optimized with the cyclopropanecarbonyl derivative cannot be assumed replicable using cheaper or more available in-class replacements.

(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol: Head-to-Head Quantitative Differentiation Evidence


LogP Differentiation: (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol vs. Parent Pyrrolidin-3-ylmethanol and Acetyl Analog

The target compound exhibits a computed LogP of 0.2372 , representing a +0.6490 increase in lipophilicity compared to the unsubstituted parent pyrrolidin-3-ylmethanol (LogP = -0.4118) . Relative to the N-acetyl analog (R)-1-acetyl-3-hydroxypyrrolidine (LogP = -0.4626) [1], the difference is +0.6998 log units. This shift reflects the hydrophobic contribution of the cyclopropanecarbonyl group without the extreme lipophilicity of the N-benzoyl derivative (LogP = +1.141) or the polarity of the N-methylsulfonyl derivative (LogP = -0.7398) .

Lipophilicity Physicochemical property Drug design

TPSA Differentiation: (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol Occupies an Intermediate Polar Surface Area Regime

The topological polar surface area (TPSA) of the target compound is 40.54 Ų . This value is identical to that of the N-acetyl (PSA 40.54 Ų) [1] and N-benzoyl (TPSA 40.54 Ų) analogs, confirming that the hydroxymethyl and amide oxygen contributions are conserved across these N-acyl series. However, the target compound has a higher TPSA than the parent pyrrolidin-3-ylmethanol (TPSA = 32.26 Ų) by +8.28 Ų, and a lower TPSA than the N-methylsulfonyl derivative (TPSA = 57.61 Ų) by -17.07 Ų. With a TPSA of 40.54 Ų, the compound falls below the commonly cited 60–70 Ų threshold for passive blood–brain barrier penetration [2].

Polar surface area Membrane permeability CNS drug design

Hydrogen Bond Donor Count Reduction: (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol vs. Unsubstituted Parent

The target compound has 1 hydrogen bond donor (HBD) , reduced from 2 HBD in the parent pyrrolidin-3-ylmethanol . Acylating the pyrrolidine nitrogen eliminates the secondary amine proton, reducing the HBD count by 1. This change is conserved across the N-acetyl, N-benzoyl, and N-methylsulfonyl analogs (all HBD = 1). However, only the cyclopropanecarbonyl variant simultaneously achieves the reset HBD count while delivering the favorable LogP and TPSA values documented above.

Hydrogen bonding Oral bioavailability Lipinski's Rule of 5

Increased Conformational Flexibility: Rotatable Bond Count vs. Parent Pyrrolidin-3-ylmethanol

The target compound possesses 2 rotatable bonds , compared to 1 rotatable bond for the unsubstituted parent pyrrolidin-3-ylmethanol . The additional rotatable bond arises from the cyclopropanecarbonyl linkage to the pyrrolidine nitrogen. This represents a modest increase in conformational degrees of freedom that is offset by the inherent rigidity of the cyclopropane ring itself. Compounds that are cyclopropyl-fused pyrrolidines have been highlighted as providing conformational restriction that can improve binding potency while still maintaining drug-like properties [1].

Rotatable bonds Conformational entropy Ligand efficiency

Synthetic Lineage: Key Intermediate to GSK2194069 (hFASN Inhibitor, IC50 = 7.7 nM)

(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol is the core substructure of GSK2194069, a potent and selective human fatty acid synthase (hFASN) inhibitor with an IC50 of 7.7 ± 4.1 nM against the overall hFAS reaction . The cyclopropanecarbonyl-pyrrolidine moiety is essential for the β-ketoacyl reductase (KR) domain binding, and the 3-hydroxymethyl group serves as a critical synthetic handle for further derivatization. No other N-acyl pyrrolidine methanol analog (acetyl, benzoyl, Boc, or methylsulfonyl) appears as a substructure of a clinical-stage FASN inhibitor with comparable potency.

Fatty acid synthase Cancer metabolism Synthetic intermediate

Metabolic Stability Implication: Cyclopropanecarbonyl as a Liability-Mitigating Motif vs. Unsubstituted Pyrrolidine

Cyclopropane-containing compounds have been documented to exhibit improved metabolic stability relative to acyclic analogs [1]. Specifically, the introduction of cyclopropyl groups into drug scaffolds has been reported to reduce oxidative metabolism, increase half-life, and improve potency, although care must be taken when coupled to amines due to potential reactive intermediate formation [2]. N-Acylation of the pyrrolidine nitrogen, as in the target compound, further deactivates the amine toward oxidative N-dealkylation pathways that commonly affect unsubstituted pyrrolidines. Quantitative head-to-head microsomal stability data for this specific compound versus its acetyl or benzoyl analogs are not publicly available at the time of writing.

Metabolic stability Cytochrome P450 Lead optimization

(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol: Recommended Procurement and Application Scenarios Based on Quantitative Evidence


CNS-Penetrant Fragment Library Design Using (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol

With a TPSA of 40.54 Ų (well under the 60–70 Ų CNS penetration threshold) and a LogP of 0.24, this compound is an ideal fragment for CNS-oriented screening libraries . Its moderate lipophilicity and reduced HBD count (1 vs. 2 for the unsubstituted parent) improve passive permeability prospects while maintaining aqueous solubility. Procurement should be prioritized over the more lipophilic benzoyl analog (LogP 1.14) which may introduce promiscuity, or the more polar methylsulfonyl analog (TPSA 57.61) which may limit brain penetration.

FASN Inhibitor Chemical Probe Synthesis and GSK2194069 SAR Expansion

As the direct substructure of GSK2194069, a potent hFASN inhibitor (IC50 = 7.7 nM) with demonstrated in vivo tumor growth inhibition in prostate cancer xenograft models, this compound is the mandatory starting material for any medicinal chemistry effort aimed at generating novel FASN inhibitors within the GSK2194069 chemotype . The 3-hydroxymethyl group provides a versatile vector for parallel derivatization strategies.

Cyclopropane Bioisostere Strategy: Replacing tert-Butyl or Isopropyl Groups

Cyclopropane rings are established bioisosteres for tert-butyl, isopropyl, and other branched alkyl groups, often providing improved metabolic stability and reduced lipophilicity [1]. This compound allows medicinal chemists to introduce a cyclopropane motif via the N-acyl linkage while retaining a reactive hydroxymethyl handle for further elaboration. It is particularly suited for scaffold-hopping exercises where a tert-butyl carbamate (Boc) or acetyl protecting group is being replaced with a metabolically more resilient cyclopropanecarbonyl cap.

Physicochemical Property-Driven Library Design for Oral Bioavailability Optimization

The balanced property profile (LogP 0.24, TPSA 40.54, MW 169.22, HBD 1, HBA 2, rotatable bonds 2) places this compound squarely within desirable oral drug-like space . It can serve as a physicochemical anchor point for designing parallel libraries where the hydroxymethyl group is diversified while the cyclopropanecarbonyl-pyrrolidine core maintains favorable baseline properties. This contrasts with the use of the unsubstituted parent, which carries an additional H-bond donor and may exhibit suboptimal permeability.

Quote Request

Request a Quote for (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.